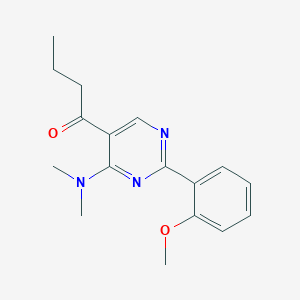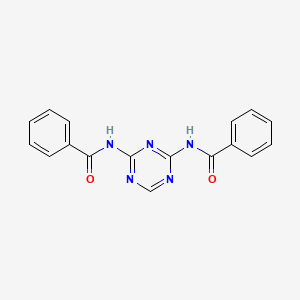
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-methoxybenzaldehyde with guanidine derivatives under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyrimidine ring with dimethylamine using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Butanone Moiety: The final step could involve the coupling of the pyrimidine intermediate with a butanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)propan-1-one
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)pentan-1-one
Uniqueness
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one may exhibit unique properties such as specific binding affinities, biological activities, or chemical reactivity that distinguish it from similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
823794-10-1 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-5-8-14(21)13-11-18-16(19-17(13)20(2)3)12-9-6-7-10-15(12)22-4/h6-7,9-11H,5,8H2,1-4H3 |
InChI Key |
RSXVQDYOKVVERX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)






![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)



![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)


